7-Bromo-2-phenylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXWUPPMOLJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591600 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203578-65-7 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 7-Bromo-2-phenylquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . Due to the limited availability of experimental data for this specific compound, this document consolidates known information for this compound and its close analog, 7-Bromo-4-hydroxy-2-phenylquinoline. Where experimental data is unavailable, predicted values and data from structurally related compounds are presented to offer a predictive profile. This guide includes detailed experimental protocols for the synthesis and characterization of quinoline derivatives, alongside visualizations of key chemical workflows, to support researchers in their work with this class of compounds.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of various substituents to the quinoline scaffold allows for the modulation of its physicochemical and biological characteristics.[1] this compound, with a bromine atom at the 7-position and a phenyl group at the 2-position, is a compound of interest for further functionalization and biological screening. Halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability, while the phenyl group can engage in π-π stacking interactions with biological targets.[1] This guide aims to provide a detailed summary of the known physicochemical properties and relevant experimental methodologies for this compound.
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables summarize the available experimental and predicted data for the target compound and its hydroxylated analog, 7-Bromo-4-hydroxy-2-phenylquinoline, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrN | [2] |
| Molecular Weight | 284.15 g/mol | [2] |
| Predicted Boiling Point | 412.4 ± 30.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.433 ± 0.06 g/cm³ | [2] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available | |
| CAS Number | 1203578-65-7 | [2] |
Table 2: Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrNO | [3] |
| Molecular Weight | 300.15 g/mol | [3] |
| Appearance | Brown powder | [4] |
| Melting Point | Not available | |
| Solubility | Likely low aqueous solubility, higher in organic solvents | [4] |
| pKa | Not available | |
| LogP | Not available | |
| CAS Number | 825620-24-4 | [4] |
Experimental Protocols
Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Conrad-Limpach Synthesis)
The Conrad-Limpach synthesis is a widely used method for preparing 4-hydroxyquinolines.[5] It involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[5]
Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)
-
Materials: 3-Bromoaniline, Ethyl benzoylacetate, Toluene, Glacial acetic acid (catalyst).[5]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[5]
-
Add a catalytic amount of glacial acetic acid.[5]
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
After completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[5]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]
-
Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-phenylquinoline
-
Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A or mineral oil).[5]
-
Procedure:
-
Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.[5]
-
Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen).[6]
-
Maintain this temperature and monitor the reaction progress by TLC.[6]
-
Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.[6]
-
Collect the precipitated solid by filtration.[5]
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[6]
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[6]
-
Dry the purified product under vacuum.[6]
-
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 7-position is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents.[3]
-
Materials: this compound (or its derivative), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., a mixture of Toluene and Water).[3]
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), and the base (2 equivalents).[3]
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[3]
-
Add the degassed solvent and the palladium catalyst (e.g., 5 mol%) to the reaction mixture under the inert atmosphere.[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-phenylquinoline.[3]
-
Characterization Methods
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals in the aromatic region (7-9 ppm). The ¹³C NMR would show characteristic resonances for the quinoline and phenyl carbons.[7]
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer. This technique will determine the molecular weight and provide information about the elemental composition and fragmentation pattern.[7]
-
-
UV-Vis Spectroscopy:
-
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm) to determine the maximum absorbance wavelength (λmax).[8]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for the Conrad-Limpach Synthesis.
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Structural Characterization.
Potential Biological Activities
While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-known pharmacophore. Bromo-substituted quinoline derivatives have been investigated for various therapeutic applications.
-
Anticancer Activity: Several bromo-substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[9] For example, certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells.[9]
-
Anti-HIV Activity: Some quinoline derivatives containing bromo-substituents have shown potent activity against HIV reverse transcriptase.[10]
Further research is necessary to determine the specific biological targets and potential therapeutic applications of this compound.
Conclusion
This compound is a valuable scaffold for the development of novel compounds with potential applications in medicinal chemistry. This technical guide has summarized the currently available, albeit limited, physicochemical data for this compound and its hydroxylated analog. The provided experimental protocols, adapted from related compounds, offer a solid foundation for its synthesis, derivatization, and characterization. The absence of comprehensive experimental data highlights the need for further research to fully elucidate the properties and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 7-Bromo-2-phenylquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 7-Bromo-2-phenylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
While precise quantitative data is not published, the solubility of this compound can be inferred from its parent compound, 2-phenylquinoline, and other bromoquinoline derivatives. 2-Phenylquinoline is known to be generally soluble in organic solvents. The presence of the phenyl group and the quinoline core contributes to its solubility in a range of organic media. Structurally similar compounds like 6-bromoquinoline are reported to be soluble in polar aprotic solvents, and 5,7-dibromoquinolin-8-ol shows good solubility in polar protic solvents and DMSO.
Based on this, this compound is expected to be soluble in many common organic solvents but possess limited solubility in water. The following table summarizes the expected qualitative solubility.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally related brominated quinolines show good solubility in DMSO.[1] |
| Acetone | Polar Aprotic | Likely Soluble | The related isomer, 6-bromoquinoline, is reported as soluble in acetone. |
| Dichloromethane (DCM) | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in dichloromethane. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in THF. |
| Ethyl Acetate | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in ethyl acetate. |
| Ethanol | Polar Protic | Likely Soluble | Related brominated hydroxyquinolines show solubility in ethanol.[1] |
| Methanol | Polar Protic | Likely Soluble | Related brominated hydroxyquinolines show solubility in methanol.[1] |
| Toluene | Non-polar | Likely Soluble | The parent quinoline structure suggests solubility in aromatic hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
To generate precise and reproducible quantitative data, the shake-flask method is the gold standard and is highly recommended.[2] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent for a sufficient duration to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[2]
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps (e.g., glass with PTFE-lined caps)
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, ensure filter material does not bind the compound)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.
-
Solvent Addition : Pipette a precise, known volume of the selected organic solvent into each vial.
-
Equilibration : Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
-
Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all remaining solid particles.
-
Quantification :
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analyze the standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve.[3][4]
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility : Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Key Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound.
Synthetic Application in Drug Discovery
This compound serves as a valuable intermediate in organic synthesis. The bromine atom at the 7-position is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is widely used in drug discovery to create libraries of new compounds by introducing diverse molecular fragments, which is crucial for exploring structure-activity relationships (SAR).
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust framework for its characterization. The inferred qualitative solubility suggests good solubility in common polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise values, the detailed shake-flask experimental protocol offers a reliable method for generating this critical data. Furthermore, understanding its application in synthetic workflows like the Suzuki-Miyaura coupling highlights its importance as a building block in the synthesis of novel compounds for pharmaceutical research.
References
- 1. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
7-Bromo-2-phenylquinoline: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential research applications of 7-Bromo-2-phenylquinoline. While this specific quinoline derivative is available for research purposes, detailed experimental data in the public domain is limited. This guide consolidates available information and draws comparisons with structurally related compounds to inform its potential utility in drug discovery and materials science.
Commercial Availability
This compound is available from commercial chemical suppliers as a research chemical. It is typically offered in quantities ranging from milligrams to grams with a purity of 95% or higher. Researchers should note that this compound is intended for laboratory research use only and not for medical or consumer applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, including solvent selection and reaction setup.
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrN |
| Molecular Weight | 284.15 g/mol |
| CAS Number | 1203578-65-7 |
| Appearance | Likely a crystalline solid |
| Boiling Point | 412.4 ± 30.0 °C at 760 mmHg |
| Density | 1.433 ± 0.06 g/cm³ |
| Storage | Room temperature, dry and sealed |
Synthesis of this compound
A plausible synthetic approach is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][4] For the synthesis of this compound, this would likely involve the reaction of 3-bromoaniline with cinnamaldehyde in the presence of an acid catalyst.
Another potential route is the Friedländer synthesis , which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6][7] A variation of this method, which has been used to synthesize other substituted quinolines, could be adapted for this target molecule.[8]
The logical workflow for a potential synthesis is outlined below.
Caption: A generalized workflow for the potential synthesis of this compound.
Potential Research Applications
Although specific studies detailing the biological activity or material science applications of this compound are scarce, the broader class of quinoline derivatives is of significant interest in several research areas. The presence of the bromine atom and the phenyl group on the quinoline scaffold suggests potential for this compound in medicinal chemistry and materials science.[9][10][11]
Medicinal Chemistry
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The 2-phenylquinoline scaffold is a common feature in many therapeutic agents.[9] The bromine atom at the 7-position can modulate the compound's lipophilicity and its ability to interact with biological targets.[9]
Based on the activities of structurally related compounds, this compound could be a valuable building block for the synthesis of novel bioactive molecules. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the creation of a library of derivatives for biological screening.[12]
A hypothetical workflow for the exploration of this compound in drug discovery is presented below.
Caption: A potential workflow for utilizing this compound in a drug discovery program.
Materials Science
The 2-phenylquinoline core is known to be fluorescent, which suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[11] The bromine atom offers a site for modification to tune the photophysical properties of the molecule or to incorporate it into larger polymeric structures.[11] This could lead to the development of novel fluorescent polymers or materials with interesting electronic properties.[11]
Conclusion
This compound is a commercially available research chemical with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds with interesting biological and photophysical properties. Further research is needed to fully elucidate its synthetic pathways and to explore its potential in various scientific disciplines.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
7-Bromo-2-phenylquinoline: A Technical Guide to its Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on 7-Bromo-2-phenylquinoline, a derivative that combines the pharmacophoric features of the 2-phenylquinoline core with a strategic bromine substitution. While direct and extensive experimental data on this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential in medicinal chemistry. This is achieved through an in-depth analysis of structurally related compounds, including 2-phenylquinolines and other bromo-substituted quinolines. This guide covers the synthetic accessibility, physicochemical properties, and the predicted biological activities of this compound, offering a roadmap for its future investigation and development as a potential therapeutic agent.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] The rigid and planar nature of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors.
The introduction of substituents onto the quinoline core is a key strategy for modulating its physicochemical properties and biological efficacy.[1] The 2-phenylquinoline moiety is a common feature in many therapeutic agents, and the presence of a phenyl group at this position can significantly influence the compound's biological activity.[3] Furthermore, halogenation, particularly bromination at the C7 position, is a well-established method for enhancing the therapeutic potential of quinoline-based compounds.[3] The bromine atom can increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[3]
This guide will explore the untapped potential of this compound by examining the established knowledge of its core components.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structural components.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its close analogs.
| Property | This compound (Predicted/Known) | 7-Bromo-4-hydroxy-2-phenylquinoline (Known) | 2-Phenylquinoline (Known) |
| Molecular Formula | C₁₅H₁₀BrN | C₁₅H₁₀BrNO | C₁₅H₁₁N |
| Molecular Weight | 284.15 g/mol | 300.15 g/mol [5] | 205.26 g/mol [6] |
| Appearance | Crystalline solid (Predicted) | Brown powder[5] | White to orange to green crystalline powder[6] |
| Solubility | Predicted to have good solubility in organic solvents and low aqueous solubility.[7] | Low aqueous solubility, higher in organic solvents.[7] | Soluble in organic solvents, slightly soluble in water.[6][7] |
| Melting Point | Not available | Not available | 81 - 85 °C[6] |
| Boiling Point | Not available | Not available | 363 °C[6] |
Synthetic Pathways
The synthesis of this compound can be approached through established methods for quinoline synthesis. A plausible and widely used method is an adaptation of the Doebner-von Miller reaction or the Friedländer synthesis.
A general synthetic workflow for related compounds is presented below.
Caption: General workflow for the synthesis of this compound.
The bromo-substituent at the 7-position also serves as a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the creation of a diverse library of 7-aryl-2-phenylquinoline derivatives for structure-activity relationship (SAR) studies.[5]
Caption: Drug development workflow using this compound as a scaffold.
Potential Biological Activities and Mechanisms of Action
Based on the known biological activities of structurally related compounds, this compound is predicted to exhibit a range of therapeutic effects.
Anticancer Activity
Quinoline derivatives are well-documented as potential anticancer agents, with mechanisms of action that include the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] The presence of a bromine atom can significantly enhance the anticancer activity of the quinoline scaffold.[3]
A postulated mechanism of action for quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[8] By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8]
Caption: Postulated inhibition of the EGFR signaling pathway.
Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs.[1] 2-Phenylquinoline derivatives have shown potential as antimicrobial agents, providing a basis for developing new treatments against resistant bacterial strains.[6]
Anti-inflammatory Activity
Certain quinoline derivatives possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Antiviral Activity
Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents.[9][10] This suggests that this compound could also be a valuable scaffold for the development of novel antiviral therapies.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are necessary.
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assays of Novel Quinoline Compounds in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of novel quinoline compounds on cancer cells. Quinoline derivatives are a significant class of heterocyclic compounds recognized for their broad-ranging biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic potential is a crucial step in the drug discovery and development pipeline.[3] This document outlines detailed protocols for common in vitro cytotoxicity assays, presents a summary of quantitative data from recent studies, and illustrates key experimental workflows and signaling pathways.
Data Presentation: Cytotoxicity of Novel Quinoline Compounds
The cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[3][4]
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| Phenylsulfonylurea Derivative | Derivative 7 | HepG-2 (Liver) | 2.71 | - | - |
| A549 (Lung) | 7.47 | - | - | ||
| MCF-7 (Breast) | 6.55 | - | - | ||
| 2,4-Disubstituted quinoline | - | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | - | - |
| HCT-8 (Colon) | |||||
| HL-60 (Leukemia) | |||||
| 2-phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | - | - |
| 7d | HT-29 (Colon) | 9.19 | - | - | |
| 7i | HT-29 (Colon) | 11.34 | - | - | |
| N-alkylated, 2-oxoquinoline | - | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | - | - |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5] The principle of this assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1]
Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[1]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
Novel quinoline compounds
-
MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[1]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[1]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3] Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.[3] Include vehicle and untreated controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][6]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon damage to the plasma membrane.[7][8]
Workflow for the LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] A key mechanism through which many quinoline derivatives exert their cytotoxic effects on cancer cells is the induction of cell cycle arrest.[2][3] This process halts the proliferation of malignant cells at specific checkpoints in the cell cycle, ultimately leading to apoptosis or cellular senescence.
Flow cytometry is a powerful and high-throughput technique that is indispensable for the precise analysis of cell cycle distribution. By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells into the various phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).
These application notes provide a comprehensive overview of the use of flow cytometry to analyze cell cycle arrest induced by quinoline derivatives. Included are detailed protocols, a summary of quantitative data for specific quinoline compounds, and diagrams of relevant signaling pathways and experimental workflows.
Mechanisms of Quinoline Derivative-Induced Cell Cycle Arrest
Quinoline derivatives can induce cell cycle arrest through several mechanisms of action[4][5]:
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, distorting its structure and interfering with the processes of replication and transcription.[6] They can also inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication, leading to DNA damage and cell cycle arrest.[2]
-
Tubulin Polymerization Disruption: Certain quinoline derivatives can interfere with the dynamics of microtubules by either inhibiting their polymerization or stabilizing them.[5] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the M phase of the cell cycle.
-
Modulation of Cell Cycle Regulatory Proteins: Quinoline derivatives can influence the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and their inhibitors (CKIs). For instance, the upregulation of CKIs like p21 and p27 can lead to cell cycle arrest.[7][8]
Quantitative Data on Cell Cycle Arrest by Specific Quinoline Derivatives
The following tables summarize the effects of various quinoline derivatives on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
| Quinoline Derivative | Cell Line | Concentration | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| 91b1 | A549 | Control (0.1% DMSO) | 48h | 55.3 ± 2.1 | 34.2 ± 1.5 | 10.5 ± 0.8 | [4][9] |
| 5 µg/mL | 48h | 68.4 ± 2.5 | 23.1 ± 1.9 | 8.5 ± 0.7 | [4][9] | ||
| 10 µg/mL | 48h | 75.1 ± 3.1 | 18.5 ± 1.2 | 6.4 ± 0.5 | [4][9] | ||
| IQDMA | K562 | Control | 24h | 45.2 | 34.7 | 20.1 | [7][10] |
| 1 µM | 24h | 35.6 | 28.3 | 36.1 | [7][10] | ||
| 2 µM | 24h | 28.9 | 21.5 | 49.6 | [7][10] | ||
| BPTQ | Leukemia Cells | Varies | Varies | Arrest at S and G2/M phases observed. | [6] | ||
| MPSQ | COLO 205 | 15 µM (IC50) | 48h | Significant arrest at G2/M phase observed. | [11] |
* p < 0.05, ** p < 0.01 compared to control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Quinoline Derivatives
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, K562) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should be prepared in parallel.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the quinoline derivative or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Preparation, Fixation, and Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Calibrate the flow cytometer according to the manufacturer's instructions.
-
Sample Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on the flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing quinoline-induced cell cycle arrest.
Signaling Pathways
Caption: Quinoline derivative 91b1 induces G0/G1 arrest.[9][12][13]
Caption: IQDMA induces G2/M arrest via the JNK signaling pathway.[7][8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indoloquinoline derivative, IQDMA, induces S-phase arrest and apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel indoloquinoline derivative, IQDMA, inhibits STAT5 signaling associated with apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side product formation in 7-Bromo-2-phenylquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of 7-Bromo-2-phenylquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common synthetic routes such as the Doebner-von Miller or Combes synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Suboptimal Reaction Temperature: The cyclization step in many quinoline syntheses requires high temperatures. Insufficient heat can lead to incomplete reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature. For Doebner-von Miller reactions, refluxing is often necessary. The specific optimal temperature may depend on the solvent and starting materials. |
| 2. Inefficient Catalyst: The acid catalyst may not be active enough or used in the wrong concentration. | 2. Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., hydrochloric acid, sulfuric acid, zinc chloride) and optimize their concentration. | |
| 3. Side Reactions: Formation of regioisomers (e.g., 5-Bromo-2-phenylquinoline) and polymerization of reactants can significantly reduce the yield of the target molecule. | 3. Control Reaction Conditions: To minimize polymerization of α,β-unsaturated carbonyl compounds, consider their slow addition to the reaction mixture. To address regioisomer formation, see the section on "Formation of 5-Bromo-2-phenylquinoline". | |
| Formation of 5-Bromo-2-phenylquinoline Isomer | 1. Lack of Regiocontrol: With 3-bromoaniline as a starting material, electrophilic attack during cyclization can occur at either the position para or ortho to the amino group, leading to a mixture of 7-bromo and 5-bromo isomers. The electronic and steric nature of the substituents influences this regioselectivity. | 1. Steric Hindrance: Employing bulkier reactants may favor the formation of the less sterically hindered 7-bromo isomer. The choice of the α,β-unsaturated carbonyl compound can influence the steric environment of the transition state. |
| 2. Reaction Conditions: The choice of acid catalyst and solvent can influence the isomer ratio. | 2. Condition Optimization: Systematic variation of the acid catalyst and solvent may be necessary to find conditions that favor the formation of the 7-bromo isomer. Unfortunately, achieving complete regioselectivity can be challenging. | |
| Formation of Tar-like Byproducts | 1. Polymerization of Reactants: α,β-unsaturated aldehydes and ketones are prone to polymerization under strong acidic conditions. | 1. Controlled Addition: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture containing the aniline and acid. |
| 2. High Reaction Temperature: Excessively high temperatures can lead to decomposition of starting materials and products. | 2. Temperature Monitoring: Carefully control the reaction temperature and avoid overheating. Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Difficult Purification | 1. Similar Polarity of Isomers: The 7-bromo and 5-bromo isomers often have very similar polarities, making their separation by column chromatography challenging. | 1. High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system or a long chromatography column with a shallow gradient of eluents for better separation. |
| 2. Recrystallization: Attempt fractional recrystallization from various solvents. This may allow for the selective crystallization of one isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their potential side products?
A1: The most common methods for synthesizing substituted quinolines are the Doebner-von Miller, Combes, and Friedländer syntheses. When starting with 3-bromoaniline to produce this compound, the primary side product is the regioisomeric 5-Bromo-2-phenylquinoline. Other potential side products can include tars from the polymerization of starting materials.
Q2: How can I confirm the identity of the 7-bromo and 5-bromo isomers?
A2: The most definitive method for distinguishing between the 7-bromo and 5-bromo isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons on the quinoline ring will be distinct for each isomer. 2D NMR techniques like COSY and NOESY can further aid in structure elucidation.
Q3: Are there alternative synthetic strategies to avoid the formation of the 5-bromo isomer?
A3: While classical methods often yield isomeric mixtures, alternative strategies involving pre-functionalized starting materials can offer better regiocontrol. For example, starting with a 4-bromo-2-aminobenzaldehyde and performing a Friedländer synthesis with an appropriate ketone would unambiguously yield the 7-bromoquinoline derivative. However, the synthesis of the starting materials may be more complex.
Q4: What is the expected yield for the synthesis of 7-bromoquinolines?
A4: The yields can vary significantly depending on the specific reaction and conditions. For a related compound, 7-bromo-2-methylquinoline, synthesized via a Doebner-Miller reaction, a yield of 46% for the 7-bromo isomer was reported, with the crude product being a mixture of the 5-bromo and 7-bromo isomers.[1]
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is an adapted procedure based on the synthesis of similar 7-bromoquinolines and may require optimization.
Materials:
-
3-Bromoaniline
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-bromoaniline to a pre-cooled (0 °C) solution of concentrated hydrochloric acid.
-
Addition of Carbonyl Compound: To the stirred solution, slowly add benzalacetone.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and slowly neutralize the acid by adding saturated aqueous sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product will likely be a mixture of this compound and 5-Bromo-2-phenylquinoline. Purify the mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.
Visualizations
Caption: Main reaction and side reaction pathway in the synthesis of this compound.
References
Technical Support Center: Reaction Monitoring for Quinoline Synthesis
Welcome to the technical support center for monitoring quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in reaction analysis. Here you will find troubleshooting guides and FAQs in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you select and optimize the best monitoring techniques for your specific quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the analysis of quinoline synthesis reactions. The guidance is categorized by analytical technique.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method ideal for quickly checking reaction progress. However, the basic nature of the quinoline ring can often lead to issues with standard silica gel plates.
Q1: My quinoline compound is streaking or tailing on the TLC plate. What's the cause and solution?
A: This is a very common issue. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silica gel stationary phase, causing the spot to elongate.[1]
-
Solutions :
-
Add a Basic Modifier : Neutralize the acidic sites on the silica gel by adding a small amount of a base to your mobile phase. A common choice is 0.5-2% triethylamine (NEt₃).[1]
-
Reduce Sample Concentration : Overloading the plate can exacerbate tailing. Dilute your sample and apply a smaller spot (1-2 mm diameter).[1]
-
Use Alumina Plates : Consider using basic alumina TLC plates, which will not have the strong acidic interaction with your basic compound.
-
Q2: My spots are not moving from the baseline (Rf ≈ 0). What should I do?
A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[1][2]
-
Solution : Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 10% to 30%). If that is insufficient, switch to a more polar system, such as 5% methanol in dichloromethane.[1][2]
Q3: My spots are running at the solvent front (Rf ≈ 1). How can I fix this?
A: This means your mobile phase is too polar.[1][2]
-
Solution : Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[2]
Q4: I can't see any spots under the UV lamp after developing the plate. What's wrong?
A: This can happen if your compounds are not UV-active or are present at a very low concentration.[2]
-
Solutions :
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction conversion and purity. However, peak shape and retention issues can arise with polar quinoline derivatives.
Q5: My polar quinoline compound is eluting at or near the solvent front (void volume) on my C18 column. How can I increase retention?
A: This is a common issue for polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3]
-
Solutions :
-
Increase Mobile Phase Polarity : Increase the aqueous portion of your mobile phase. Modern C18 columns are often stable in 100% aqueous conditions.[3]
-
Adjust pH : If your quinoline has a basic handle, operating the mobile phase at a mid-range pH (e.g., 3-7) can protonate the nitrogen, increasing its polarity and potentially its retention on certain columns.
-
Use HILIC : For very polar compounds, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase.[3]
-
Q6: I'm observing significant peak tailing for my quinoline compound in RP-HPLC. What can I do to improve peak shape?
A: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with acidic residual silanols on the silica-based stationary phase.
-
Solutions :
-
Use a Low pH Mobile Phase : A low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate both the basic quinoline and the acidic silanols, minimizing unwanted ionic interactions.
-
Add a Competing Base : Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to interact with the active silanol sites.
-
Use an End-Capped Column : Ensure you are using a high-quality, end-capped column where most residual silanols have been deactivated.
-
Q7: My baseline is drifting during my gradient analysis. What could be the cause?
A: Baseline drift in gradient HPLC is often related to the mobile phase or the detector.
-
Solutions :
-
Ensure Miscibility : Confirm that your mobile phase solvents are fully miscible and have been properly degassed.
-
Check Solvent Purity : Use high-purity HPLC-grade solvents. Impurities in one of the solvents can cause a drift as its proportion changes during the gradient.
-
Equilibrate Thoroughly : Ensure the column is fully equilibrated with the initial mobile phase composition before injecting the sample. Insufficient equilibration is a common cause of drift.[4]
-
Gas Chromatography (GC) & GC-MS
GC is suitable for volatile and thermally stable quinoline derivatives. It offers high resolution and, when coupled with a mass spectrometer (MS), provides powerful identification capabilities.
Q8: I'm not seeing my quinoline product in the GC chromatogram, but I know it's in the reaction mixture from TLC/NMR. Why?
A: This could be due to several factors related to the compound's properties or the GC parameters.
-
Possible Causes & Solutions :
-
Low Volatility : Your quinoline derivative may not be volatile enough to travel through the GC column under the current conditions. Increase the oven temperature, use a shorter column, or consider derivatization to increase volatility.
-
Thermal Decomposition : The compound might be degrading at the high temperatures of the injector or column. Try lowering the injector temperature or using a temperature ramp program that doesn't exceed the compound's stability limit.
-
Column Adsorption : Polar or basic quinolines can adsorb irreversibly to active sites in the injector liner or on the column. Use a deactivated liner and a column specifically designed for basic compounds.
-
Q9: How can I confirm the identity of a peak I believe is my quinoline product using GC-MS?
A: Mass spectrometry provides a fragmentation pattern that acts as a chemical fingerprint.
-
Solution : For quinoline, you would look for the molecular ion peak (m/z 129). Key fragment ions to look for include m/z 102 (loss of HCN) and m/z 76 (benzenoid fragment).[5] Comparing the obtained mass spectrum to a library (e.g., NIST) or a known standard will confirm its identity.
In-Situ Monitoring (FTIR & NMR)
In-situ techniques allow for real-time monitoring of a reaction without the need for sampling, providing rich kinetic data.
Q10: I want to monitor my quinoline synthesis in real-time. Is in-situ FTIR a good option?
A: Yes, in-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool for tracking the disappearance of reactant functional groups and the appearance of product-related vibrations.[6] For example, in a Friedländer synthesis, you could monitor the disappearance of the C=O stretch of a ketone starting material and the N-H stretches of an amine.[7] This technique is particularly valuable for identifying transient intermediates and understanding reaction mechanisms.[6]
Q11: Can I use ¹H NMR to calculate the conversion of my reaction?
A: Absolutely. ¹H NMR is a powerful quantitative tool.
-
Method :
-
Identify a distinct proton signal for a starting material and a distinct signal for the quinoline product that do not overlap with other signals.
-
Integrate both signals accurately.
-
The percentage conversion can be calculated by comparing the relative integration values. For example, if a starting material proton signal (integral Ism) disappears and a product proton signal (integral Ipdt) appears, the conversion can be calculated as: % Conversion = [Ipdt / (Ipdt + Ism)] * 100
-
This method was used to determine an 83% yield in an electrochemical hydrogenation of quinoline by monitoring the disappearance of aromatic protons and the appearance of aliphatic protons.[8]
-
Comparison of Monitoring Techniques
The choice of analytical technique depends on the specific requirements of the synthesis, such as the need for quantitative data, speed of analysis, and available equipment.
| Technique | Analysis Time | Cost | Sample Prep | Data Type | Key Advantage | Common Limitation |
| TLC | 5-20 min | Very Low | Minimal | Qualitative | Fast, simple, inexpensive | Not quantitative, prone to issues with basic compounds |
| HPLC | 10-40 min | Moderate | Dilution/Filtration | Quantitative | High accuracy and precision | Requires method development, potential for peak shape issues |
| GC-MS | 15-60 min | High | Dilution | Quantitative | Excellent for identification | Limited to volatile & thermally stable compounds |
| ¹H NMR | 5-15 min | High | Dilution | Quantitative | Rich structural information | Lower sensitivity than chromatographic methods |
| In-Situ FTIR | Real-time | Very High | None (probe inserted) | Semi-Quantitative | Real-time kinetic data | Requires specialized equipment |
Detailed Experimental Protocols
Protocol 1: Monitoring Quinoline Synthesis by TLC
This protocol outlines the standard procedure for tracking a reaction like a Combes or Friedländer synthesis.[7][9]
-
Sample Preparation :
-
Prepare three separate vials: one with a small sample of your starting material(s), one with your co-spot (a mix of starting materials), and one with a small aliquot (1-2 drops) of the reaction mixture.
-
Dissolve the contents of each vial in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[2]
-
-
TLC Plate Spotting :
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate.
-
Using separate capillary tubes, spot each of the three samples onto the baseline. Ensure the spots are small and do not touch. The reaction mixture should be in the middle lane.
-
-
Development :
-
Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate with 1% Triethylamine). Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis :
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze the plate: The disappearance of the starting material spot and the appearance of a new product spot in the reaction lane indicates the reaction is progressing.[10]
-
Protocol 2: Quantitative Monitoring by HPLC
This protocol provides a general method for determining the percent conversion of a quinoline synthesis reaction.
-
Sample Preparation :
-
At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase in an HPLC vial. This creates a 1:20 dilution.
-
If the mixture contains solids, filter the sample through a 0.22 µm syringe filter.[2]
-
-
HPLC System Setup :
-
Column : Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start with a composition suitable to retain your starting materials (e.g., 95% A, 5% B) and ramp to a higher organic concentration (e.g., 5% A, 95% B) over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to an appropriate wavelength for your compounds (e.g., 225 nm).[11]
-
-
Data Acquisition :
-
Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.
-
Inject 5-10 µL of your prepared samples.
-
-
Data Analysis :
-
Identify the peaks corresponding to your starting material(s) and your quinoline product based on retention time (confirmed by injecting standards).
-
Integrate the peak area for each component.
-
Calculate the percent conversion by monitoring the relative decrease in the starting material peak area and the increase in the product peak area over time.
-
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic for monitoring quinoline synthesis.
Caption: General experimental workflow for monitoring a quinoline synthesis reaction.
Caption: Troubleshooting logic for TLC streaking issues with quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. mdpi.com [mdpi.com]
- 7. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up 7-Bromoquinoline Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the production of 7-bromoquinoline. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the scaling up of synthesis and purification processes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of 7-bromoquinoline, particularly via the Skraup synthesis, a widely used method for quinoline synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing 7-bromoquinoline on a larger scale? A1: The Skraup synthesis is a classic and effective method for preparing quinolines, including 7-bromoquinoline. It involves the reaction of an aniline (in this case, 3-bromoaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1] While other methods exist, the Skraup reaction is often favored for its use of readily available starting materials.
-
Q2: What are the primary safety concerns when performing a Skraup synthesis? A2: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[2][3] Key safety precautions include the slow and controlled addition of sulfuric acid with adequate cooling, the use of a moderator such as ferrous sulfate to prevent the reaction from becoming uncontrollable, and performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment.[2][4]
-
Q3: What are the typical impurities encountered in 7-bromoquinoline synthesis? A3: Common impurities include unreacted starting materials (e.g., 3-bromoaniline), isomeric byproducts, and degradation products resulting from the harsh reaction conditions.[5] Tar formation is also a significant issue in Skraup synthesis, leading to a complex mixture that requires careful purification.[6]
-
Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[7]
Troubleshooting Guides
-
Issue 1: The Skraup reaction is too vigorous and difficult to control.
-
Possible Cause: The reaction is highly exothermic.
-
Solution:
-
-
Issue 2: Low yield of 7-bromoquinoline.
-
Possible Cause: Incomplete reaction, side reactions, or product loss during workup.
-
Solution:
-
Ensure the reaction is heated for a sufficient duration at the correct temperature to drive it to completion.[8]
-
The electronic nature of the substituent on the aniline can affect the yield. Electron-withdrawing groups like bromine can deactivate the ring, potentially requiring harsher conditions.[6]
-
The viscous, tarry reaction mixture can make product extraction challenging. Efficient steam distillation is a common method to separate the volatile product from the non-volatile tar.[8]
-
-
-
Issue 3: Excessive tar formation.
-
Possible Cause: Uncontrolled reaction temperature and localized overheating.
-
Solution:
-
-
Issue 4: Difficulty in purifying the crude 7-bromoquinoline.
-
Possible Cause: Presence of multiple impurities with similar properties to the product.
-
Solution:
-
Steam Distillation: This is a primary and effective method for separating the volatile 7-bromoquinoline from the non-volatile tarry residue.[8]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating 7-bromoquinoline from isomeric impurities and other byproducts. A solvent system such as ethyl acetate and hexanes is commonly used.[9][10]
-
Recrystallization: This can be an effective final purification step if a suitable solvent system is identified that differentiates the solubility of 7-bromoquinoline from any remaining impurities.[10]
-
-
Data Presentation
Table 1: Summary of Quantitative Data for Bromoquinoline Synthesis and Purification
| Parameter | Value | Notes |
| Synthesis | ||
| Typical Yield (Skraup) | 46-86% | Yield can vary significantly based on reaction conditions and scale. A Doebner-Miller synthesis of 7-bromo-2-methylquinoline reported a 46% yield.[11] A modified Skraup synthesis for 8-bromoquinoline achieved an 86% yield.[12] |
| Purity after initial workup | ~87-92% | A patent for 6-bromoquinoline synthesis reported purities in this range after initial extraction.[13] |
| Purification | ||
| Final Purity (after distillation) | >98% | Vacuum distillation is an effective purification method.[13] |
| Final Purity (after chromatography) | >98% | Column chromatography can achieve high purity.[10] |
| Final Purity (after recrystallization) | >95% | Recrystallization is effective for removing less polar impurities.[10] |
Table 2: Analytical Methods for Quality Control of 7-Bromoquinoline
| Analytical Method | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantitative determination of purity and detection of non-volatile impurities.[5] | Peak area percentage of 7-bromoquinoline, presence of unreacted starting materials and unknown impurities.[5] |
| GC-MS | Detection and identification of volatile impurities.[5] | Presence of residual solvents and volatile byproducts.[5] |
| ¹H NMR | Structural confirmation and absolute purity determination (qNMR).[5] | Chemical shifts and integration consistent with the 7-bromoquinoline structure; use of an internal standard for quantitative analysis.[9] |
Experimental Protocols
Protocol 1: Skraup Synthesis of 7-Bromoquinoline
This protocol is adapted from established procedures for the synthesis of bromoquinolines.
Materials:
-
3-Bromoaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (optional, as an oxidizing agent and solvent)
-
Sodium Hydroxide (for workup)
-
Toluene (for extraction)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromoaniline and ferrous sulfate heptahydrate.
-
Reagent Addition: With stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be controlled with an ice bath.
-
Glycerol Addition: Once the sulfuric acid has been added, begin the dropwise addition of anhydrous glycerol.
-
Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[8]
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[8]
-
Workup:
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture into a beaker of ice water.
-
Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the crude 7-bromoquinoline from the tarry residue.[8]
-
Extract the distillate with toluene.[13]
-
-
Purification:
Protocol 2: Purification of 7-Bromoquinoline by Column Chromatography
Materials:
-
Crude 7-bromoquinoline
-
Silica gel (for column chromatography)
-
Eluent: A mixture of ethyl acetate and hexanes (start with a low polarity mixture, e.g., 5:95 ethyl acetate:hexanes)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude 7-bromoquinoline in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions containing 7-bromoquinoline and remove the solvent using a rotary evaporator to yield the purified product.[10]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 7-bromoquinoline.
Caption: Troubleshooting decision tree for 7-bromoquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 7-Bromo-2-phenylquinoline with Other Bioactive Quinolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Bromo-2-phenylquinoline against other notable bioactive quinoline compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison focuses on a qualitative analysis based on established structure-activity relationships (SAR) within the quinoline class. The guide also includes quantitative data for other relevant quinoline derivatives and detailed experimental protocols for key biological assays.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. This guide will explore the predicted biological profile of this compound by comparing its structural features with those of well-characterized bioactive quinolines.
Predicted Bioactivity Profile of this compound
The structure of this compound combines several key pharmacophoric features:
-
2-Phenyl Group: The presence of a phenyl group at the 2-position is a common feature in many bioactive quinolines and is often associated with anticancer and antimicrobial activities. This group can participate in π-π stacking interactions with biological targets.
-
7-Bromo Substitution: Halogenation, particularly at the C7 position of the quinoline ring, is a known strategy to modulate biological activity. The bromine atom can increase lipophilicity, potentially enhancing cell membrane permeability.
Based on these structural motifs, this compound is hypothesized to possess anticancer and antimicrobial properties. The following sections provide a comparative analysis with known bioactive quinolines, supported by experimental data for these related compounds.
Data Presentation: A Comparative Look at Bioactive Quinolines
The following tables summarize the quantitative data for a selection of bioactive quinoline derivatives, providing a basis for a hypothetical comparison with this compound.
Table 1: Comparative Anticancer Activity of Quinolines (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Mechanism of Action (if known) |
| This compound | Data not available | Data not available | Data not available | Predicted to have antiproliferative activity |
| Chloroquine | 29.05[1] | 71.3[2] | 2.27[3] | Autophagy inhibition, DNA damage |
| 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | >100 | >100 | >100 | - |
| Quinoline-based dihydrazone derivative (3c) | 7.05 | - | - | DNA binding, potential CDK2 inhibition |
| 5-FU (Reference Drug) | ~19 | ~15 | ~43 | Thymidylate synthase inhibition |
IC50: The half-maximal inhibitory concentration.
Table 2: Comparative Antimicrobial Activity of Quinolines (MIC Values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Mechanism of Action (if known) |
| This compound | Data not available | Data not available | Predicted to have antibacterial activity |
| Ciprofloxacin (Reference Drug) | 0.25 - 2 | 0.015 - 1 | DNA gyrase and topoisomerase IV inhibition |
| 7-Bromoquinoline-5,8-dione derivatives | - | - | Dihydropteroate synthase inhibition (predicted) |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | 64 | >128 | - |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | >128 | 128 | - |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below to facilitate further research.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[2]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth compared to the control.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Aseptically inoculate a loopful of a pure bacterial colony (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard.
-
Serial Dilution of Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of bioactive quinolines.
Concluding Remarks
While a definitive quantitative comparison is currently impeded by the lack of direct experimental data for this compound, the analysis of structure-activity relationships within the quinoline class provides a strong rationale for its potential biological activities. The presence of the 2-phenyl group and the bromine atom at the 7-position suggests that this compound is a promising candidate for further investigation as both an anticancer and antimicrobial agent. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel quinoline derivatives. Further experimental studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
Synthetic Quinoline Derivatives: A Comparative Guide to Experimental Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthetic quinoline derivatives, supported by experimental data. It delves into their cytotoxic effects, enzyme inhibition, and modulation of key signaling pathways, offering a comprehensive overview of their therapeutic potential.
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for the design and synthesis of novel derivatives with enhanced potency and selectivity, making them a focal point in drug discovery and development.[2][3] This guide summarizes key experimental findings to aid in the evaluation and comparison of these promising therapeutic agents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of synthetic quinoline derivatives is a critical determinant of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [1] |
| Thieno[2,3-b]quinoline-2-carboxamide-chalcone derivative (54) | Various Cancer Cell Lines | 0.9–1.2 | [2] |
| Quinoline derivative 7 | 20S Proteasome (chymotryptic activity) | 14.4 | [4] |
| Quinolinone–triazole hybrid 5a | Soybean LOX | 10.0 | [5] |
| Quinoline-based mTOR inhibitor C₁ | HCT116 (Colorectal) | 97.38 | [6] |
| Quinoline-based mTOR inhibitor C₂ | HCT116 (Colorectal) | 113.2 | [6] |
In Vivo Efficacy of Quinoline Derivatives
Preclinical in vivo studies are essential to validate the therapeutic potential of drug candidates. The following table presents in vivo efficacy data for selected quinoline derivatives in animal models.
| Compound | Model | Dosage | Efficacy | Reference |
| Compound 2 | P. berghei mouse model | 4 x 30 mg/kg p.o. q.d. | Complete cure, ED90 of 0.1–0.3 mg/kg | [7] |
| Compound 27 | P. berghei mouse model | 4 x 30 mg/kg p.o. q.d. | ED90 of 2.6 mg/kg | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of synthetic quinoline derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired time (e.g., 24-72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the quinoline derivatives.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Signaling Pathways and Mechanisms of Action
Synthetic quinoline derivatives exert their biological effects by modulating various signaling pathways implicated in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10] Several quinoline derivatives have been shown to inhibit this pathway, making it a key target for anticancer drug development.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by synthetic quinoline derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many quinoline derivatives induce apoptosis in cancer cells.
Caption: Induction of apoptosis by synthetic quinoline derivatives.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening the cytotoxic activity of novel synthetic quinoline derivatives involves a multi-step process from compound synthesis to data analysis.
Caption: General experimental workflow for cytotoxicity screening of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-2-phenylquinoline in Antiviral Research: A Comparative Guide to Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Within this class, halogenated quinolines, particularly 2-phenylquinolines, have emerged as promising candidates in antiviral research. This guide provides a comparative analysis of 7-Bromo-2-phenylquinoline against other halogenated quinolines, focusing on their performance in antiviral studies, supported by available experimental data and methodologies.
Executive Summary
While this compound is a compound of interest due to the established role of halogenation in modulating the biological activity of quinolines, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental data on its antiviral properties. Therefore, this guide will draw comparisons based on the extensive research conducted on structurally related halogenated 2-phenylquinolines. The available data suggests that the position and nature of the halogen substituent on the quinoline ring, as well as other substitutions, play a critical role in determining the antiviral potency, cytotoxicity, and mechanism of action.
Comparative Antiviral Activity of Halogenated 2-Phenylquinolines
The following tables summarize the antiviral activity of various substituted 2-phenylquinoline derivatives against several human coronaviruses, providing a benchmark for the potential efficacy of this compound. The data is extracted from a comprehensive study by Sabatini et al. on 2-phenylquinolines with broad-spectrum anti-coronavirus activity.[1][2][3][4][5][6][7][8][9][10]
Table 1: Anti-SARS-CoV-2 Activity and Cytotoxicity of Substituted 2-Phenylquinolines
| Compound ID | Substitution Pattern | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1a | Unsubstituted | 6 | 18 | 3 |
| 5a | 5,7-dichloro | 7.9 | >100 | >12.6 |
| 6f | 5,7-dimethoxy, 4-(benzylpiperazin-1-yl)ethoxy | 6.0 | >100 | >16.7 |
| 6g | 5,7-dimethoxy, 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethoxy | 6.2 | >100 | >16.1 |
| 7k | 6-methoxy, 4-(piperidin-1-yl)ethoxy | 2.6 | 11.1 | 4.3 |
| 8k | 8-methoxy, 4-(piperidin-1-yl)ethoxy | 3.1 | 18.2 | 5.9 |
| 9j | 6,8-dimethoxy, 4-(diethylamino)ethoxy | 5.9 | >100 | >16.9 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀.
Table 2: Antiviral Activity against Human Coronaviruses HCoV-229E and HCoV-OC43
| Compound ID | HCoV-229E EC₅₀ (µM) | HCoV-229E SI | HCoV-OC43 EC₅₀ (µM) | HCoV-OC43 SI |
| 1f | 9.4 | >10.6 | 7.7 | >13.0 |
| 5a | 0.8 | >125.0 | 2.2 | >45.5 |
| 6f | 1.8 | >55.6 | 1.9 | >52.6 |
| 6g | 1.2 | >83.3 | 0.9 | >111.1 |
| 7a | 0.7 | 128.3 | 2.0 | 44.9 |
| 7j | 0.5 | 104.2 | 1.2 | 43.4 |
| 7k | 0.3 | 37.0 | 0.6 | 18.5 |
| 8k | 0.2 | 91.0 | 0.6 | 30.3 |
| 9j | >100 | - | >100 | - |
| Chloroquine | 1.3 | 25.1 | >40.8 | <0.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols can serve as a template for the evaluation of this compound.
Antiviral Activity Assay (SARS-CoV-2)
This assay is based on the quantification of viral-induced cytopathic effect (CPE) in VeroE6-eGFP cells.
-
Cell Seeding: VeroE6-eGFP cells are seeded in 96-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Compound Preparation: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: Plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 3-4 days).
-
Readout: The eGFP signal is measured using a fluorescent plate reader. A decrease in eGFP signal correlates with virus-induced cell death.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTS Assay)
This colorimetric assay determines the effect of the compounds on cell viability.
-
Cell Seeding: VeroE6 cells are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation: Plates are incubated for a short period (1-4 hours) to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Readout: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
The precise antiviral mechanism of many halogenated quinolines is still under investigation and may vary depending on the virus and the specific compound. However, several potential mechanisms have been proposed.
One of the key identified mechanisms for some 2-phenylquinoline derivatives is the inhibition of viral helicase . Specifically, certain compounds have shown potent activity against the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral RNA replication.[1][2][10] Inhibition of this enzyme disrupts the unwinding of the viral RNA, thereby halting the replication process.
Another proposed mechanism for quinoline derivatives, in general, is the disruption of viral entry and endosomal trafficking . By altering the pH of endosomes, these compounds can interfere with the conformational changes in viral glycoproteins that are necessary for fusion with the host cell membrane.
Structure-Activity Relationship (SAR) Insights
The available data on halogenated 2-phenylquinolines allows for the deduction of several structure-activity relationships:
-
Halogenation: The presence of halogens, such as chlorine at the 5 and 7 positions, appears to be beneficial for antiviral activity, as seen with compound 5a . While no data is available for 7-bromo substitution, the potent activity of the 5,7-dichloro analog suggests that halogenation at the 7-position could be a favorable modification.
-
Methoxy Groups: The introduction of methoxy groups on the quinoline ring, particularly at the 5, 7, 6, and 8 positions, is associated with high selectivity indices, indicating a favorable balance between antiviral activity and cytotoxicity.
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring significantly influences antiviral potency. The presence of a piperidine-containing side chain, as in compounds 7k and 8k , leads to potent anti-coronavirus activity.
Conclusion and Future Directions
While direct experimental data on the antiviral activity of this compound is currently unavailable, the extensive research on other halogenated and substituted 2-phenylquinolines provides a strong rationale for its investigation as a potential antiviral agent. The comparative data presented in this guide highlights the importance of the substitution pattern on the quinoline scaffold for achieving potent and selective antiviral activity.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of viruses to determine its EC₅₀, CC₅₀, and SI values. Mechanistic studies would also be crucial to elucidate its mode of action. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such investigations, which could lead to the development of novel and effective antiviral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Substituted Quinolines: A Comparative Guide to Their Efficacy in Inhibiting Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Substituted quinolines have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating significant potential as anticancer agents.[1] Their diverse mechanisms of action, including the induction of cell cycle arrest, apoptosis, and inhibition of key signaling pathways, make them attractive candidates for the development of novel cancer therapeutics.[1][2] This guide provides a comparative analysis of the efficacy of different substituted quinolines in inhibiting cell proliferation, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antiproliferative Activity
The in vitro cytotoxic activity of various substituted quinolines has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below for a clear comparison of their potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | [3] | |
| K-562 (Leukemia) | 5.29 | [3] | ||
| Quinoline-chalcone hybrid 40 | A549 (Lung) | - | [3] | |
| K-562 (Leukemia) | - | [3] | ||
| 4-Amino-7-chloroquinoline | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - | [1] |
| Quinolin-2(1H)-one | Compound 5a | MCF-7 (Breast) | 0.034 | [4] |
| 7-alkoxy-quinolin-4-amine | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [5] |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% reduction in cellular growth) | [6] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of substituted quinolines are attributed to their ability to interfere with critical cellular processes and signaling pathways essential for cancer cell survival and proliferation.
Induction of Cell Cycle Arrest and Apoptosis
Many substituted quinolines exert their antiproliferative effects by inducing cell cycle arrest, primarily at the G2/M phase, and by promoting apoptosis (programmed cell death).[1][3] For instance, quinoline-chalcone hybrids have been shown to cause cell cycle arrest and induce apoptosis in various cancer cell lines.[3] Similarly, certain indeno[1,2-c]quinoline derivatives can induce cell cycle arrest in the S phase, leading to apoptosis.[2]
Caption: Quinoline-chalcone hybrids induce G2/M cell cycle arrest, leading to apoptosis.
Inhibition of Key Signaling Pathways
Substituted quinolines have been found to target and inhibit crucial signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. A 4-amino-7-chloroquinoline derivative has been reported to sensitize cancer cells to Akt inhibitors, suggesting a role in modulating this pathway.[1] Furthermore, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway.[3][7]
Caption: Substituted quinolines inhibit the PI3K/Akt/mTOR signaling pathway.
MKK7-JNK Signaling Pathway: This pathway is involved in cellular stress responses and can trigger apoptosis. Certain derivatives of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline have been reported to induce apoptosis through the MKK7-JNK signaling pathway.[7]
Experimental Protocols
The evaluation of the antiproliferative efficacy of substituted quinolines involves several key in vitro assays.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with serial dilutions of the substituted quinoline compounds for 48-72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Caption: Workflow of the MTT cell proliferation assay.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the quinoline derivatives for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with PI.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
Apoptosis can be detected and quantified using methods such as Annexin V/PI staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the substituted quinoline compounds.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Quinolines
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline analogs, with a focus on their anticancer, antimicrobial, and antiviral properties. The information presented is based on experimental data from various research publications, offering insights for researchers, scientists, and drug development professionals.
I. Anticancer Activity of Substituted Quinolines
The anticancer potential of quinoline derivatives has been extensively explored, with substitutions at various positions of the quinoline ring significantly influencing their cytotoxic activity.[1][2][4]
Key SAR Insights for Anticancer Activity:
-
Substitution at Position 2: Modifications at the 2-position of the quinoline ring have been a major focus in the development of novel anticancer agents.[1] For instance, 2-arylquinoline derivatives have demonstrated better activity profiles against various cancer cell lines compared to their tetrahydroquinoline counterparts.[4]
-
Substitution at Position 6: C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[4]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of aromatic quinolines and their cytotoxic effects. Higher octanol/water partition coefficients in 2-arylquinolines correlated with better IC50 values in HeLa and PC3 cells.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: Quinolone moieties with electron-withdrawing groups (e.g., fluoro, chloro, nitro) have demonstrated stronger anticancer activity than those with electron-donating groups (e.g., methyl, methoxy). This is attributed to the influence on the redox properties of the molecule, which can affect DNA synthesis.[5]
Comparative Anticancer Activity of 2-Arylquinolines:
The following table summarizes the cytotoxic activities (IC50 values) of representative 2-arylquinoline derivatives against various human cancer cell lines.
| Compound | Substituent at C-6 | Substituent at C-2 | HeLa (IC50, µM) | PC3 (IC50, µM) | Reference |
| 4 | H | Phenyl | >100 | >100 | [4] |
| 5 | CH3 | Phenyl | 53.45 | 50.11 | [4] |
| 11 | H | 3,4-methylenedioxyphenyl | 40.12 | 34.34 | [4] |
| 12 | CH3 | 3,4-methylenedioxyphenyl | 35.21 | 31.37 | [4] |
| 13 | Br | 3,4-methylenedioxyphenyl | 8.3 | 38.54 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The evaluation of the anticancer activity of quinoline analogs typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted quinolines) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualization of a Typical SAR Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel compounds.
II. Antimicrobial Activity of Substituted Quinolines
Quinoline derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[6][7][8]
Key SAR Insights for Antimicrobial Activity:
-
Position 7 Substitution: The presence of a halogen, particularly fluorine, at the 7th position can enhance the antibacterial activity.[8]
-
Hybrid Molecules: Hybrid compounds that couple the quinoline core with other pharmacophores, such as quinolones, can exhibit broad-spectrum antibacterial effects.[6] For example, a quinolone-quinoline hybrid showed potent activity against both Gram-positive and Gram-negative bacteria.[6]
-
Substituents at N13-position: In a series of oxazino-quinoline derivatives, modifications at the N13-position with various aliphatic chains and heterocycles were explored to optimize antibacterial potency.[6]
Comparative Antibacterial Activity of Quinoline Derivatives:
The following table presents the minimum inhibitory concentrations (MICs) of novel quinoline derivatives against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| 1 | E. coli | 8 - 64 | [6] |
| 1 | P. aeruginosa | 8 - 64 | [6] |
| 5d (Quinolone-quinoline hybrid) | E. coli | 0.125 - 8 | [6] |
| 5d (Quinolone-quinoline hybrid) | S. aureus | 0.125 - 8 | [6] |
| 9 | S. aureus | 0.12 | [8] |
| 9 | E. coli | 0.12 | [8] |
| 10 | S. aureus | 0.24 | [8] |
| 10 | E. coli | 0.12 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using methods like the agar dilution method as described by the Clinical Laboratory Standards Institute.[6]
-
Preparation of Agar Plates: A series of agar plates are prepared containing serial twofold dilutions of the test compounds.
-
Bacterial Inoculation: The bacterial strains to be tested are cultured and then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualization of a Proposed Dual-Target Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Bromo-2-phenylquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Bromo-2-phenylquinoline, a halogenated quinoline derivative. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is the first line of defense. A summary of required PPE is provided in the table below.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can lead to serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation. | To prevent inhalation of the substance.[1] |
Work should always be conducted in a designated area, such as a chemical fume hood, with readily accessible eyewash stations and safety showers.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with local, regional, and national regulations.[1] The following protocol outlines the necessary steps for safe disposal.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated materials, and rinsate, must be segregated as hazardous chemical waste. Specifically, it should be classified as halogenated organic waste.[2]
-
Container Labeling: Use a designated, properly labeled container for all this compound waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's safety protocols.
-
Unused or Waste Product: Unused or waste this compound should be disposed of through a licensed hazardous waste disposal company. The preferred method is typically incineration in a permitted hazardous waste facility.[1]
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and lab coats, as hazardous waste in the designated container.[1]
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate and treat it as hazardous waste, adding it to the designated waste container.[1]
-
After triple rinsing, puncture the container to prevent reuse and dispose of it in accordance with local regulations for chemically contaminated containers.[1]
-
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.[3][4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Bromo-2-phenylquinoline
Essential Safety and Handling Guide for 7-Bromo-2-phenylquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally similar compounds, such as other halogenated quinolines.[1][2][3][4] It is crucial to handle this compound with care, assuming it may have similar hazardous properties.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance.[2] The primary routes of exposure are likely ingestion, skin contact, and eye contact.[1]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[2][3]
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure.[1] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield meeting ANSI Z.87.1 or equivalent standards.[1][5][6] | To prevent eye contact that can lead to serious damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[1][5] | To prevent skin contact and absorption.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation.[1][5] | To prevent the inhalation of the substance.[1] |
Safe Handling and Operational Plan
A systematic approach is crucial to minimize exposure risk.
Engineering Controls:
-
Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Work Practices:
-
Avoid creating dust when handling the solid material.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Keep the container tightly closed when not in use.[1]
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing.[1] |
| If Inhaled | Move the person to fresh air and keep comfortable for breathing.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.[1] |
| Contaminated PPE | Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[1] |
| Empty Containers | Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.[1] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
